![molecular formula C10H17ClN2O2 B2483496 [1,4'-Bipiperidine]-2,6-dione hydrochloride CAS No. 2241130-81-2](/img/structure/B2483496.png)
[1,4'-Bipiperidine]-2,6-dione hydrochloride
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Overview
Description
“[1,4’-Bipiperidine]-2,6-dione hydrochloride” is a compound that includes a hydrochloride group . Hydrochloride is an acid salt resulting from the reaction of hydrochloric acid with an organic base . It is the most commonly used salt and is found in 15.5% of all drugs .
Synthesis Analysis
The synthesis of piperidine derivatives, which would include “[1,4’-Bipiperidine]-2,6-dione hydrochloride”, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
- Piperidines are crucial building blocks in drug design. Their derivatives appear in over twenty classes of pharmaceuticals and alkaloids . Researchers have explored the synthesis of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These compounds serve as potential drug candidates and are essential for developing novel therapeutic agents.
- Some piperidine derivatives, including 1,4’-Bipiperidine-2,6-dione hydrochloride , have been explored as selective cholesterol absorption inhibitors . These compounds interfere with cholesterol uptake in the intestines, potentially aiding in managing hypercholesterolemia.
Medicinal Chemistry and Drug Design
Cholesterol Absorption Inhibition
Future Directions
Piperidines, which include “[1,4’-Bipiperidine]-2,6-dione hydrochloride”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Future research will likely focus on the development of fast and cost-effective methods for the synthesis of substituted piperidines .
Mechanism of Action
Target of Action
[1,4’-Bipiperidine]-2,6-dione hydrochloride, also known as Biperiden, primarily targets the muscarinic acetylcholine receptors in the central and peripheral nervous systems . These receptors play a crucial role in transmitting signals in the nervous system. Biperiden is a muscarinic antagonist, meaning it blocks the action of acetylcholine, a neurotransmitter, at these receptors .
Mode of Action
Biperiden interacts with its targets by binding to the muscarinic acetylcholine receptors, thereby inhibiting the action of acetylcholine . This inhibition results in a decrease in the activity of the parasympathetic nervous system, leading to effects such as reduced salivation and sweating, and relief from muscle rigidity .
Biochemical Pathways
The primary biochemical pathway affected by Biperiden is the cholinergic pathway. By blocking the muscarinic acetylcholine receptors, Biperiden disrupts the normal functioning of this pathway, leading to a decrease in parasympathetic activity . This can have downstream effects on various bodily functions, including heart rate, digestion, and salivation .
Pharmacokinetics
Biperiden has a bioavailability of approximately 33% when taken orally . It is metabolized in the liver through hydroxylation, and the metabolites are excreted via the kidneys . The elimination half-life of Biperiden is between 18 to 24 hours . These properties impact the drug’s bioavailability, determining how much of the drug reaches the systemic circulation and how long it stays in the body .
Result of Action
The molecular and cellular effects of Biperiden’s action include a reduction in the activity of the parasympathetic nervous system, leading to effects such as reduced salivation and sweating, and relief from muscle rigidity . At the cellular level, Biperiden’s antagonistic action on the muscarinic acetylcholine receptors leads to a decrease in the activity of these receptors, disrupting the normal signal transmission in the nervous system .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Biperiden. For instance, factors such as pH can affect the drug’s solubility and absorption . At pH 7, Biperiden appears almost entirely in one ionic form (a protonated tertiary amine group of the 1,4’-bipiperidine-1’-carbaldehyde), and as pH increases beyond 7, the neutral form is produced . Therefore, changes in the body’s pH can influence the drug’s absorption and, consequently, its efficacy . Furthermore, exposure to light and heat can affect the stability of the drug .
properties
IUPAC Name |
1-piperidin-4-ylpiperidine-2,6-dione;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2.ClH/c13-9-2-1-3-10(14)12(9)8-4-6-11-7-5-8;/h8,11H,1-7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWLEZRPAWODHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)C2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,4'-Bipiperidine]-2,6-dione hydrochloride |
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